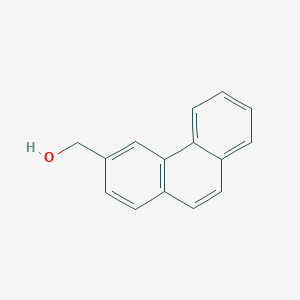

Phenanthren-3-ylmethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

phenanthren-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)15(13)9-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQZUVCQAOXDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364832 | |

| Record name | phenanthren-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22863-78-1 | |

| Record name | phenanthren-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bardhan-Sengupta reaction for substituted phenanthrenes

An In-Depth Technical Guide to the Bardhan-Sengupta Reaction for Substituted Phenanthrenes

Abstract

The phenanthrene nucleus is a critical structural motif in a vast array of natural products and pharmacologically active molecules, including steroids, resin acids, and alkaloids like morphine.[1][2] The Bardhan-Sengupta phenanthrene synthesis, first reported in 1932, remains a cornerstone of organic synthesis, offering a robust and unambiguous route to this polycyclic aromatic system.[3] Unlike methods such as the Haworth synthesis which can suffer from a lack of regioselectivity during the final cyclization, the Bardhan-Sengupta approach provides a high degree of control, making it invaluable for the targeted synthesis of specifically substituted phenanthrenes.[4] This guide provides a detailed examination of the reaction's core mechanism, offers field-proven insights into experimental choices and limitations, presents detailed protocols, and discusses the impact of substrate modifications.

The Strategic Framework: A Regiocontrolled Annulation

The primary strategic advantage of the Bardhan-Sengupta synthesis is its methodical construction of the phenanthrene skeleton, which circumvents the potential for isomeric mixtures often encountered in classical electrophilic aromatic substitution-based cyclizations.[4] The synthesis builds the central ring onto a pre-existing aromatic system through a sequence of alkylation, reduction, cyclodehydration, and dehydrogenation. This controlled sequence ensures the final positions of substituents are predetermined by the starting materials.

The overall workflow was pivotal in the early-to-mid 20th century for the structural elucidation of complex natural products. By providing an unambiguous pathway to synthesize specific phenanthrene derivatives, researchers could compare their synthetic compounds to degradation products of natural isolates, thereby confirming substituent placements on molecules like abietic acid.[3]

Caption: High-level workflow of the Bardhan-Sengupta Synthesis.

Core Mechanism: A Step-by-Step Dissection

The synthesis proceeds through a well-defined sequence of five core transformations. Understanding the causality behind each step is critical for troubleshooting and adaptation.

Step 1: C-Alkylation of Cyclohexanone-2-carboxylate

The synthesis commences with the alkylation of a cyclic β-ketoester, typically ethyl cyclohexanone-2-carboxylate, with a substituted β-phenylethyl halide.[3] The β-ketoester is first deprotonated to form its enolate.

-

Choice of Base and Counter-ion: The original work specified the use of a potassium-derived enolate over a sodium-derived one.[3] Later investigations revealed the rationale: the potassium enolate is more soluble in benzene, the reaction solvent, whereas the sodium enolate is largely insoluble.[5] This difference in solubility directly impacts reactivity and yield. While the use of co-solvents like dimethylformamide (DMF) can solubilize the sodium salt and facilitate the reaction, it may also promote side reactions like dehydrohalogenation of the alkyl halide, especially at elevated temperatures.[5]

Step 2: Hydrolysis and Decarboxylation

The resulting product, ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate, is then saponified (hydrolyzed) under alkaline conditions, followed by acidification and heating to induce decarboxylation. This removes the ester group, yielding 2-(β-phenylethyl)cyclohexanone.[3]

-

Experimental Challenge: This step was identified as a significant bottleneck in the original procedure. The hydrolysis of the sterically congested quaternary ester is often slow and can result in low yields due to competing side reactions like reverse Claisen condensation.[3] This limitation prompted Bardhan and Sengupta to develop a modified route to bypass this challenging transformation (see Section 4).

Step 3: Reduction of the Cyclohexanone Ketone

The ketone functionality of 2-(β-phenylethyl)cyclohexanone is reduced to a secondary alcohol. The classic protocol employs sodium metal in moist ether for this reduction.[3][6] This step is crucial as it generates the nucleophilic hydroxyl group required for the subsequent cyclization.

Step 4: Regiospecific Cyclodehydration

This is the key ring-forming step. The 2-(β-phenylethyl)cyclohexanol is treated with a strong dehydrating agent, most commonly phosphorus pentoxide (P₂O₅), to effect an intramolecular electrophilic attack of the activated hydroxyl group (or resultant carbocation) onto the pendant phenyl ring.[3][7] This cyclization furnishes the 1,2,3,4,9,10,11,12-octahydrophenanthrene intermediate.

-

Causality of Regiospecificity: The use of P₂O₅ is critical for the reaction's success and regioselectivity. Unlike Friedel-Crafts alkylations which can lead to rearrangements and isomeric products, this cyclodehydration proceeds in a controlled manner, yielding the thermodynamically favored fused six-membered ring without ambiguity.[4]

Caption: The core reaction sequence of the Bardhan-Sengupta synthesis.

Step 5: Dehydrogenation to Aromatize

The final step is the aromatization of the octahydrophenanthrene intermediate. This is achieved by heating the compound with a dehydrogenating agent, classically selenium, at high temperatures (280–340 °C).[3] This process removes six hydrogen atoms to yield the fully aromatic substituted phenanthrene.

Scope and Limitations: The Impact of Substituents

The Bardhan-Sengupta synthesis is broadly applicable for preparing phenanthrenes with substituents on what will become the A and C rings of the final product. The nature and position of these substituents can, however, influence reaction yields and potentially introduce complications.

| Substituent Position | Substituent Type | Expected Impact & Rationale |

| On the β-phenylethyl moiety | Electron-donating groups (e.g., -CH₃, -OCH₃) | Facilitates Cyclization: These groups activate the aromatic ring towards electrophilic attack during the P₂O₅-mediated cyclodehydration step, potentially improving yields and allowing for milder conditions. This was leveraged in the synthesis of natural product derivatives like retene and pimanthrene.[3] |

| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Hinders Cyclization: These groups deactivate the aromatic ring, making the key cyclodehydration step more difficult. Harsher conditions (higher temperatures, longer reaction times) may be required, which can lead to lower yields and increased side products. | |

| On the cyclohexanone moiety | Alkyl groups | Increases Steric Hindrance: Substituents on the cyclohexanone ring can sterically hinder the initial alkylation step, potentially lowering yields. The position of the substituent will dictate the final substitution pattern on the B ring of the phenanthrene product. |

Field-Proven Modifications and Protocols

The Bardhan-Sengupta Modification

Recognizing the inefficiency of the hydrolysis and decarboxylation sequence, the originators of the synthesis developed a crucial modification. The intermediate β-keto ester (3 ) is reduced directly to the corresponding hydroxy ester using sodium amalgam. This hydroxy ester is then cyclized with P₂O₅ and subsequently dehydrogenated with selenium to yield the final phenanthrene.[3] This revised pathway avoids the problematic and often low-yielding hydrolysis step entirely.

Representative Experimental Protocol (Classic Procedure)

The following protocol is a representative synthesis of phenanthrene itself, adapted from the descriptions by Bardhan and Sengupta.[3] Researchers must consult original literature and perform appropriate risk assessments before undertaking any experimental work.

Part A: Synthesis of 2-(β-phenylethyl)cyclohexanone

-

Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add freshly prepared potassium metal to dry benzene.

-

Add a solution of ethyl cyclohexanone-2-carboxylate in dry benzene dropwise with stirring. Allow the mixture to stir until all the potassium has reacted and a clear solution of the potassio-derivative is formed.

-

Alkylation: Add a solution of β-phenylethyl bromide in dry benzene to the enolate solution. Reflux the mixture for 8-10 hours.

-

Workup: After cooling, pour the reaction mixture into water. Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Hydrolysis & Decarboxylation: Reflux the crude β-keto ester with an excess of aqueous potassium hydroxide for 24 hours. Cool the mixture, acidify with dilute hydrochloric acid, and extract the resulting keto-acid with ether. Remove the ether and heat the crude acid to effect decarboxylation until gas evolution ceases.

-

Purification: Purify the resulting 2-(β-phenylethyl)cyclohexanone by vacuum distillation.

Part B: Reduction, Cyclization, and Aromatization

-

Reduction: Dissolve the purified ketone in moist ether. Add small pieces of sodium metal portion-wise with stirring and cooling until the reaction is complete. Carefully quench any remaining sodium with ethanol, then water. Extract the product alcohol with ether, wash, dry, and concentrate.

-

Cyclodehydration: Mix the crude 2-(β-phenylethyl)cyclohexanol with phosphorus pentoxide in a flask and heat gently to initiate the reaction. Once the initial exothermic reaction subsides, heat further to complete the cyclization.

-

Workup: Cool the mixture and carefully add ice water. Extract the octahydrophenanthrene product with ether. Wash the ethereal solution with dilute NaOH, then water, and dry. Remove the solvent to yield the crude product.

-

Dehydrogenation: In a reaction tube, heat the crude octahydrophenanthrene with powdered selenium. Maintain the temperature at 280-300 °C for several hours, then increase to 300-340 °C until gas evolution stops.

-

Final Purification: Purify the final phenanthrene product by vacuum distillation, followed by recrystallization from ethanol.

Conclusion

The Bardhan-Sengupta synthesis is a powerful and enduring tool in organic chemistry. Its chief advantage lies in its methodical and regiocontrolled approach to constructing the phenanthrene core, a feature that was instrumental in foundational studies of natural products and continues to be relevant in the synthesis of complex molecular targets.[3] While the classic procedure has known limitations, particularly regarding reaction times and yields in certain steps, modifications developed by the original authors and subsequent procedural adjustments have enhanced its practicality. For researchers and drug development professionals, a thorough understanding of the mechanistic rationale behind each step is paramount for successfully applying and adapting this classic synthesis to the preparation of novel and functionally diverse substituted phenanthrenes.

References

-

Banerjee, A. (2015). A Tribute to Bardhan and Sengupta. Resonance, 20(7), 626-642. [Link]

-

Chatterjee, A., Banerjee, D., & Banerjee, S. (1968). A Note on Bardhan-Sengupta Synthesis. Journal of the Indian Chemical Society, 45(1), 78-79. [Link]

-

Rasayan Duniya. (2021, May 7). Phenanthrene(part-2)/Bardhan Sengupta's Synthesis /Preparation of Phenanthrene. YouTube. [Link]

-

Química Organica.org. (n.d.). Phenanthrene synthesis. Retrieved from [Link]

-

Unstated Chemistry. (2023, September 10). Bardhan Sengupta Synthesis of Phenanthrene. YouTube. [Link]

-

SEMESTER-VH-ORGANIC CHEMISTRY: Polynuclear hydrocarbons and their derivatives. (n.d.). Retrieved from [Link]

-

A tribute to Bardhan and Sengupta | Request PDF. (2015, July). ResearchGate. [Link]

-

Preparation of Phenanthrene by Bardhan-Sengupta Method Explain. (n.d.). Filo. Retrieved from [Link]

-

Li, P., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 237-243. [Link]

-

PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Kwofie, M. A., & Gupta, M. (2020). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. PLANT ARCHIVES, 20(2), 3451-3456. [Link]

Sources

- 1. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. Phenanthrene synthesis [quimicaorganica.org]

- 5. zenodo.org [zenodo.org]

- 6. youtube.com [youtube.com]

- 7. Preparation of Phenanthrene by Bardhan-Sengupta Method Explain the proce.. [askfilo.com]

A Senior Application Scientist's Guide to the Photophysical Characterization of Phenanthren-3-ylmethanol

An In-Depth Technical Guide on UV-Vis Absorption and Fluorescence Emission Spectra for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Luminescent Signature of a Key Phenanthrene Derivative

Phenanthren-3-ylmethanol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, represents a molecule of significant interest in medicinal chemistry and materials science. The phenanthrene core provides a rigid, planar, and π-conjugated system, which is a classic chromophore responsible for its characteristic light-absorbing and emitting properties.[1] The addition of a hydroxymethyl group (-CH₂OH) at the 3-position introduces a site for potential hydrogen bonding and further chemical modification, subtly modulating its electronic properties and interaction with its environment.

Understanding the UV-Vis absorption and fluorescence emission spectra of this compound is not merely an academic exercise. For drug development professionals, these spectral signatures can be exploited to study drug-target interactions, cellular uptake, and distribution. For materials scientists, these photophysical properties are foundational for the design of novel organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.[1]

This guide provides a comprehensive exploration of the principles, experimental protocols, and data interpretation related to the UV-Vis and fluorescence spectroscopy of this compound. It is structured to provide not just the "how" but, more critically, the "why" behind the experimental choices, ensuring a robust and reproducible characterization of this important molecule.

The Fundamental Photophysics of Aromatic Systems

Before delving into experimental specifics, it is crucial to grasp the underlying principles governing how molecules like this compound interact with light.

UV-Vis Absorption: Probing Electronic Excitations

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[2][3] For aromatic compounds such as phenanthrene, the absorption of photons in the 200-400 nm range promotes electrons from a lower energy bonding π molecular orbital to a higher energy anti-bonding π* molecular orbital.[4] This is known as a π → π* transition. The specific wavelengths absorbed are dictated by the energy gap between these orbitals, which is a unique characteristic of the molecule's electronic structure.[4] The intensity of this absorption is quantified by the molar absorptivity (ε), a constant defined by the Beer-Lambert Law, which is a measure of how strongly the molecule absorbs light at a given wavelength.[3][4]

Fluorescence Emission: The Radiative Return to Ground State

Following absorption of a photon and promotion to an excited electronic state, the molecule can return to its ground state through several pathways. Fluorescence is the rapid emission of a photon as the molecule relaxes from the lowest vibrational level of the first excited singlet state (S₁) to one of the vibrational levels of the ground electronic state (S₀).

Several key concepts are central to fluorescence:

-

Excitation and Emission Spectra: An excitation spectrum is obtained by measuring fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength. It should ideally resemble the absorption spectrum. An emission spectrum is measured by exciting the molecule at a fixed wavelength (typically the absorption maximum) and scanning the emitted light's wavelengths.

-

Stokes Shift: The fluorescence emission spectrum is almost always shifted to longer wavelengths (lower energy) compared to the absorption spectrum. This energy difference is the Stokes shift and arises from energy loss due to vibrational relaxation in the excited state before fluorescence occurs.

-

Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield indicates that fluorescence is a dominant relaxation pathway.

-

Jablonski Diagram: This diagram provides a visual representation of the electronic states of a molecule and the transitions between them, including absorption, vibrational relaxation, internal conversion, fluorescence, and intersystem crossing to the triplet state (which can lead to phosphorescence).

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

Self-Validating Experimental Protocols

The integrity of photophysical data hinges on meticulous experimental design and execution. The following protocols are designed to be self-validating, incorporating checks and balances to ensure data accuracy.

Acquiring the UV-Vis Absorption Spectrum

This protocol establishes the foundational absorption characteristics of this compound.

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Step-by-Step Methodology:

-

Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (typically >230 nm). Cyclohexane is an excellent choice for resolving fine vibronic structure, while ethanol is a common polar solvent.[4][5] The solvent must completely dissolve the analyte.[6]

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a stock solution of known concentration (e.g., 1x10⁻³ M).

-

From the stock solution, prepare a dilute working solution. The ideal concentration should yield a maximum absorbance between 0.1 and 1.0 arbitrary units to ensure linearity within the Beer-Lambert law.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to record a baseline (blank). This corrects for any absorbance from the solvent and the cuvette itself.[6]

-

Replace the blank with a matched cuvette containing the sample solution and record the absorption spectrum over a suitable range (e.g., 220-400 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorption (λmax).

-

Using the Beer-Lambert Law (A = εcl, where A is absorbance, c is molar concentration, and l is the path length of the cuvette, typically 1 cm), calculate the molar absorptivity (ε) at each λmax.

-

Measuring the Fluorescence Emission Spectrum

This protocol details the characterization of the emissive properties.

Caption: Experimental workflow for fluorescence emission spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a very dilute solution of this compound in the chosen solvent. To avoid inner filter effects (re-absorption of emitted light), the absorbance of the solution at the excitation wavelength should be less than 0.1.

-

Instrumentation and Measurement:

-

Use a spectrofluorometer, which has two monochromators: one for selecting the excitation wavelength and one for analyzing the emission.[7] The detector is typically placed at a 90° angle to the excitation beam to minimize scattered light.[7]

-

Set the excitation wavelength (λex) to one of the absorption maxima determined from the UV-Vis spectrum (e.g., the longest wavelength λmax).

-

Set the excitation and emission slit widths. Narrower slits (e.g., 2-5 nm) provide better resolution but lower signal intensity.[8][9]

-

Scan the emission monochromator over a range starting just above the excitation wavelength to a longer wavelength where emission is no longer observed (e.g., from λex + 10 nm to 600 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum fluorescence emission (λem).

-

Calculate the Stokes shift.

-

Expected Spectral Properties of this compound

While specific experimental data for this compound may require acquisition, the photophysical properties can be reliably predicted based on the parent phenanthrene molecule and related derivatives.[1][10] The -CH₂OH group is an auxochrome that is not part of the conjugated system and is expected to have only a minor perturbing effect on the electronic transitions of the phenanthrene core.

UV-Vis Absorption Data

The absorption spectrum of phenanthrene derivatives is characterized by several distinct bands.[10]

| Feature | Expected Wavelength Range (nm) | Molar Absorptivity (ε) Range (M⁻¹cm⁻¹) | Transition |

| Intense Bands | 250 - 280 | 60,000 - 95,000 | π → π |

| Structured Bands | 280 - 350 | 200 - 16,000 | π → π |

Data are based on phenanthrene and its derivatives.[5][10][11]

The spectrum typically shows a very intense absorption band around 252 nm and a series of less intense, structured bands at longer wavelengths.[5] This fine structure is characteristic of rigid aromatic molecules.

Fluorescence Emission Data

Phenanthrene and its derivatives are known to be fluorescent, typically emitting in the near-UV to blue region of the spectrum.[1][12]

| Parameter | Expected Value | Solvent |

| Emission Maxima (λem) | 345 - 385 nm | Cyclohexane / Ethanol |

| Fluorescence Quantum Yield (Φf) | ~0.13 | Cyclohexane / Ethanol |

Data are based on phenanthrene and its derivatives.[5][11]

The emission spectrum of phenanthrene derivatives often displays vibronic structure, with multiple peaks corresponding to transitions to different vibrational levels of the ground state.[1]

Causality Behind Experimental Observations: The Role of Structure and Environment

The Influence of the Solvent

The choice of solvent can significantly impact the absorption and emission spectra, a phenomenon known as solvatochromism.[13]

-

Polarity: In polar solvents, the dipole moment of the molecule may change upon excitation. This can lead to a stabilization or destabilization of the excited state relative to the ground state, causing a shift in the spectral bands. For non-polar molecules like phenanthrene, this effect is generally small. However, the presence of the -OH group in this compound can engage in hydrogen bonding with protic solvents (like ethanol or water).[14]

-

Hydrogen Bonding: Hydrogen bonding to the hydroxyl group can stabilize the ground and excited states differently, often leading to a loss of fine vibronic structure and a slight red shift (bathochromic shift) in the emission spectrum.[4][14]

The Influence of the -CH₂OH Substituent

The hydroxymethyl group (-CH₂OH) is not directly conjugated with the phenanthrene ring system. Therefore, its electronic effect on the π → π* transitions is minimal. Its primary influence is through:

-

Solvation: It provides a site for specific interactions with polar, protic solvents, as discussed above.

-

Inductive Effects: A minor electronic inductive effect may slightly perturb the energy levels of the phenanthrene core, but this is not expected to cause major shifts in the absorption or emission maxima compared to the parent phenanthrene.

Applications in Research and Development

The quantitative data derived from these spectra are highly valuable.

-

Quantitative Analysis: Using the Beer-Lambert law and the determined molar absorptivity (ε), the concentration of this compound in a solution can be accurately determined.[3]

-

Probing Molecular Environments: The sensitivity of the fluorescence spectrum to the local environment (e.g., solvent polarity, binding to a macromolecule) allows this compound to be used as a fluorescent probe. A shift in its emission wavelength or intensity can report on changes in its surroundings.

-

Materials Science: The characteristic blue fluorescence and high quantum yield of phenanthrene derivatives make them attractive candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs).[1]

Conclusion

The UV-Vis absorption and fluorescence emission spectra of this compound provide a detailed fingerprint of its electronic structure and behavior. By employing the rigorous, self-validating protocols outlined in this guide, researchers can obtain high-quality, reproducible data. Understanding the causality behind spectral shifts—whether induced by the solvent environment or subtle structural modifications—is paramount for leveraging these photophysical properties in the rational design of new drugs, molecular probes, and advanced materials. This guide serves as a foundational resource for the comprehensive photophysical characterization of this and related aromatic compounds.

References

-

Taniguchi, M.; Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochem. Photobiol., 94, 290–327. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 995, Phenanthrene. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1712313, this compound. Available from: [Link]

-

The Royal Society of Chemistry (2021). Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid. Available from: [Link]

-

KIET Group of Institutions. Handbook Of Fluorescence Spectra Of Aromatic Molecules. Available from: [Link]

-

Comptes Rendus de l'Académie des Sciences (2017). Synthesis and photophysical properties of new reactive fluorophenanthrenes. Available from: [Link]

-

ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Available from: [Link]

-

ResearchGate. Electronic UV-Vis absorption spectra of phenanthrene derivatives P1-6... Available from: [Link]

-

ResearchGate. The solvent‐dependent fluorescence spectra of Compd. 1–4 at 10 μM. Available from: [Link]

-

Open Library Publishing Platform. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Available from: [Link]

-

University of California, Irvine. An Introduction to Fluorescence Spectroscopy. Available from: [Link]

-

ResearchGate. Fluorescence quantum yields of Eu(AA) 3 Phen and PMNEu. Available from: [Link]

-

MDPI. Synthesis and Photophysical Properties of Benzo[c]phenanthrene Derivatives. Available from: [Link]

-

University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

MDPI. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Available from: [Link]

-

ResearchGate. Wavelengths of maximum absorption and molar absorptivity for the studied PAHs. Available from: [Link]

-

Wikipedia. Fluorescence spectroscopy. Available from: [Link]

-

ResearchGate. (A) UV–vis absorption spectra of 3 in methanol, Lip‐(3) in 10 mM PBS,... Available from: [Link]

-

SlidePlayer. UV-Vis Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. 1.11: Fluorescence Spectroscopy. Available from: [Link]

-

European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available from: [Link]

-

PubMed. Photophysical studies of 9,10-phenanthrenequinones. Available from: [Link]

-

ResearchGate. Steady state UV-Vis absorption and emission spectra (conditions:... Available from: [Link]

-

YouTube. FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. Available from: [Link]

-

ResearchGate. Solvent effects on absorption spectral changes of PFP and phenol. In... Available from: [Link]

Sources

- 1. Synthesis and photophysical properties of new reactive fluorophenanthrenes [comptes-rendus.academie-sciences.fr]

- 2. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. eu-opensci.org [eu-opensci.org]

- 4. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 5. PhotochemCAD | Phenanthrene [photochemcad.com]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Phenanthrene Derivatives in Plants: From Biosynthesis to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthrenes, a class of polycyclic aromatic hydrocarbons, and their derivatives represent a significant and structurally diverse group of plant secondary metabolites. While historically known for their presence in coal tar, higher plants have been identified as a rich and renewable source of unique phenanthrenoids, many of which exhibit potent and promising pharmacological activities. This technical guide provides a comprehensive overview of the natural occurrence of phenanthrene derivatives in the plant kingdom. It delves into the biosynthetic pathways, details the major plant families that serve as principal sources, and outlines the methodologies for their extraction, isolation, and structural elucidation. Furthermore, this guide summarizes the key biological activities of these compounds, offering insights for their potential application in drug discovery and development.

Introduction to Plant-Derived Phenanthrenes

Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. Its derivatives, collectively known as phenanthrenoids, are a diverse group of natural products found across the plant kingdom[1][2]. These compounds are distinct from the well-known phenanthrene alkaloids like morphine, which are primarily found in the opium poppy (Papaver somniferum)[3]. The phenanthrenes discussed herein are typically synthesized via the stilbenoid pathway and are particularly abundant in specific plant families, serving various ecological roles, including defense against pathogens and herbivores[3][4].

The scientific interest in these compounds has grown significantly due to their wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects[5][6]. This has positioned them as promising lead compounds for the development of new therapeutic agents[5]. This guide serves as a technical resource for professionals seeking to explore this valuable class of phytochemicals.

Biosynthesis of Phenanthrene Derivatives in Plants

The core phenanthrene structure in plants is primarily derived from the phenylpropanoid pathway, which also gives rise to other important secondary metabolites like flavonoids and lignins[7]. The biosynthesis proceeds through a stilbene intermediate, which then undergoes an intramolecular cyclization to form the characteristic three-ring system.

The key steps are:

-

Phenylpropanoid Pathway Initiation : The pathway begins with the aromatic amino acid L-phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL)[7].

-

Formation of Stilbene Synthase Substrates : Through a series of enzymatic reactions, trans-cinnamic acid is converted to a CoA-activated starter molecule, typically p-coumaroyl-CoA[8].

-

Stilbene Synthesis : The enzyme Stilbene Synthase (STS) catalyzes the condensation of the p-coumaroyl-CoA starter unit with three molecules of malonyl-CoA. This reaction proceeds via sequential decarboxylative additions to form a stilbene scaffold, such as resveratrol[8].

-

Oxidative Cyclization to Phenanthrene : The final key step is the intramolecular oxidative cyclization of the stilbene precursor. This transformation, analogous to the Mallory reaction, is a photo-oxidative process that forms the dihydrophenanthrene intermediate, which is then aromatized to the stable phenanthrene core[9].

This pathway gives rise to a variety of substitution patterns on the phenanthrene nucleus, depending on the specific precursors and subsequent enzymatic modifications (e.g., hydroxylation, methylation, prenylation).

Caption: Generalized biosynthetic pathway of phenanthrenes in plants.

Major Plant Sources and Chemotaxonomic Significance

Phenanthrene derivatives are not ubiquitously distributed in the plant kingdom; their presence is often restricted to specific families, making them valuable chemotaxonomic markers[5].

The most prolific sources include:

| Plant Family | Key Genera | Representative Compounds | Part of Plant | Citations |

| Orchidaceae | Dendrobium, Cymbidium, Bletilla, Eria, Coelogyne | Denbinobin, Coelonin, Gymnopusin, Erianthridin | Stems, Roots, Bulbs | [2][4][5][6][10][11][12][13] |

| Juncaceae | Juncus | Juncusol, Dehydrojuncusol, Articulins | Whole plant, Rhizomes | [4][5][14][15][16][17] |

| Dioscoreaceae | Dioscorea | 7-hydroxy-2,3,4,8-tetramethoxyphenanthrene | Rhizomes | [1][2][4][12][13] |

| Aristolochiaceae | Aristolochia, Asarum | Aristolochic Acids, Aristolactams | Roots, Rhizomes | [6][8] |

| Combretaceae | Combretum | 6-Methoxycoelonin, Callosin | Roots, Stems | [1][4][9][12][13] |

| Betulaceae | Betula | Various phenanthrenoids | Bark, Wood | [1][4][6][12][13] |

| Euphorbiaceae | Euphorbia | Prenylated phenanthrenes | Latex, Roots | [4][5] |

The Orchidaceae family is arguably the most abundant and diverse source of these compounds[4][5]. Specific substitution patterns can be characteristic of certain families. For instance, vinyl-substituted phenanthrenes are reported almost exclusively from Juncaceae, while prenylated derivatives are common in Euphorbiaceae[4][5]. It is important to note that some phenanthrenes, such as aristolochic acids from Aristolochia species, are known to be potent carcinogens, which underscores the need for careful toxicological evaluation[6].

Methodologies for Extraction, Isolation, and Structural Elucidation

The successful study of plant phenanthrenes hinges on robust and efficient methodologies for their extraction from complex plant matrices, followed by purification and definitive structural identification.

Extraction of Phenanthrene Derivatives

The choice of extraction method and solvent is critical and depends on the polarity of the target compounds and the nature of the plant material.

Rationale for Method Selection:

-

Solvent Polarity: Phenanthrenes are generally lipophilic to moderately polar. Solvents like methanol, ethanol, dichloromethane (DCM), and ethyl acetate are effective[5][6]. A sequential extraction approach, starting with a nonpolar solvent like hexane to remove lipids and waxes, followed by a more polar solvent system (e.g., DCM/Methanol), can yield a cleaner extract enriched in phenanthrenes[3].

-

Extraction Technique: Maceration, sonication, and percolation are common lab-scale methods[5][6]. Accelerated Solvent Extraction (ASE) offers a more efficient and automated alternative, using elevated temperatures and pressures to reduce solvent consumption and extraction time[3].

Exemplary Protocol: Sequential Solvent Extraction This protocol is adapted from methodologies optimized for phenanthrenes in orchids and rushes[3][5][6].

-

Preparation: Air-dry the plant material (e.g., orchid stems, Juncus roots) at room temperature and grind it into a fine powder (20-40 mesh).

-

Defatting (Optional but Recommended):

-

Add the powdered plant material to a flask and cover with n-hexane (1:10 w/v).

-

Macerate with stirring for 24 hours at room temperature.

-

Filter the mixture and discard the hexane filtrate. Repeat this step twice to ensure complete removal of nonpolar constituents.

-

Air-dry the residual plant material (the marc).

-

-

Primary Extraction:

-

Concentration:

-

Combine the filtrates from the primary extraction.

-

Concentrate the solvent in vacuo using a rotary evaporator at a temperature below 40°C to yield the crude extract.

-

-

Solvent-Solvent Partitioning (Fractionation):

-

Dissolve the crude extract in 50% aqueous methanol.

-

Perform successive liquid-liquid extractions in a separatory funnel with solvents of increasing polarity, such as chloroform (or DCM) and then ethyl acetate[5].

-

Collect each organic phase separately and concentrate in vacuo. The phenanthrenes will typically partition into the chloroform/DCM and ethyl acetate fractions.

-

Isolation and Purification

Chromatographic techniques are indispensable for isolating individual phenanthrene derivatives from the enriched fractions. A multi-step approach is almost always necessary.

Rationale for Method Selection:

-

Column Chromatography (CC): This is the workhorse for initial separation. Normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) stationary phases are used depending on the polarity of the target compounds[5][11].

-

Gel Filtration: Size-exclusion chromatography using materials like Sephadex LH-20 is highly effective for separating compounds based on molecular size and is particularly useful for removing polymeric material and separating phenanthrene monomers from dimers[5][6].

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is the final step to achieve high-purity compounds (>95%) suitable for structural elucidation and biological assays[5][11].

Caption: A typical workflow for the isolation of phenanthrene derivatives.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides the exact mass of the molecule, allowing for the determination of its molecular formula[5][6]. Tandem MS (MS/MS) experiments reveal fragmentation patterns that offer clues about the compound's substructures[6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete structure of a novel compound[2][12].

-

¹H NMR: Provides information on the number and types of protons (hydrogen atoms), their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete carbon skeleton and the placement of substituents. For example, HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting different fragments of the molecule[10].

-

Biological Activities and Therapeutic Potential

Plant-derived phenanthrenes exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug discovery programs.

-

Cytotoxic and Anticancer Activity: Many phenanthrenes show potent cytotoxicity against various human cancer cell lines[5][9]. For example, ephemeranthoquinone B from a Cymbidium hybrid showed moderate cytotoxic activity against HL-60 leukemia cells. The mechanism of action can be diverse, often involving the induction of apoptosis.

-

Antimicrobial Activity: Several phenanthrenes possess strong antibacterial and antifungal properties[13]. Articulins from Juncus articulatus have demonstrated antibacterial and biofilm formation inhibitory activity[15]. Aristoloxazine C from Asarum heterotropoides showed excellent activity against phytopathogenic bacteria by destroying the bacterial cell wall.

-

Anti-inflammatory Activity: A significant number of phenanthrenes act as anti-inflammatory agents[4][9][10]. They can suppress the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in macrophages[10].

-

Antioxidant Activity: The phenolic nature of many of these derivatives imparts them with potent antioxidant and radical-scavenging abilities, which can be evaluated using assays like the DPPH (1,1-diphenyl-2-picryl-hydrazyl) method[9][10].

Challenges and Future Perspectives

The exploration of plant-derived phenanthrenes holds great promise, but it is not without challenges. The concentration of these compounds in plants can be low, necessitating efficient extraction and isolation techniques. Furthermore, the structural complexity of some derivatives, particularly dimers and trimers, can make their complete structural elucidation difficult.

Future research should focus on:

-

Bioactivity-Guided Isolation: Prioritizing the isolation of compounds based on the biological activity of crude extracts and fractions.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects.

-

Sustainable Sourcing: Developing plant cell culture or hairy root culture systems as sustainable platforms for the production of high-value phenanthrenes, thus avoiding the over-harvesting of rare or endangered plant species.

-

Toxicological Screening: Rigorous evaluation of the safety profile of new phenanthrene derivatives is essential, especially given the known toxicity of compounds like aristolochic acid.

References

-

Tóth, B., Hohmann, J., & Vasas, A. (2018). Phenanthrenes: A Promising Group of Plant Secondary Metabolites. Journal of Natural Products, 81(3), 661–678. [Link]

-

Wikipedia. (n.d.). Opium. Retrieved January 25, 2026, from [Link]

-

Kovács, A., Vasas, A., & Hohmann, J. (2017). Phenanthrenes: A Promising Group of Plant Secondary Metabolites. Journal of Natural Products, 81(3), 661-678. [Link]

-

Wikipedia. (n.d.). Phenanthrene. Retrieved January 25, 2026, from [Link]

-

Li, Y., et al. (2020). Six phenanthrenes from the roots of Cymbidium faberi Rolfe. and their biological activities. Natural Product Research, 35(21), 3844-3851. [Link]

-

Zhang, Y., et al. (2023). The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis. Molecules, 28(10), 4088. [Link]

-

Tóth, B., et al. (2018). Phenanthrenes: A Promising Group of Plant Secondary Metabolites. ResearchGate. [Link]

-

Damian, A., et al. (n.d.). Phenanthrenes from Orchidaceae and Their Biological Activities. Request PDF. [Link]

-

Yoshikawa, K., et al. (2012). Phenanthrene derivatives from Cymbidium Great Flower Marie Laurencin and their biological activities. Journal of Natural Products, 75(4), 605-9. [Link]

-

Valletta, A. (2021). Stilbene Biosynthesis. Encyclopedia MDPI. [Link]

- Chen, C. T., et al. (2016). Orchid extract and preparation method and application thereof.

-

ResolveMass Laboratories Inc. (2025). 2025 Pharma Trends: Structure elucidation services by NMR. ResolveMass Laboratories Inc.[Link]

-

Tóth, B., et al. (2021). Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam. MDPI. [Link]

-

Wikipedia. (n.d.). Phenanthrenoid. Retrieved January 25, 2026, from [Link]

-

Kovács, A., et al. (2008). Natural phenanthrenes and their biological activity. Phytochemistry, 69(7), 1084-110. [Link]

-

Zhang, H., et al. (2014). Phenanthrene derivatives from roots and rhizomes of Asarum heterotropoides var. mandshuricum. Phytochemistry, 99, 131-9. [Link]

-

Prieto, J. M., et al. (n.d.). Further Phenantrene Derivatives from Aristolochia Rotunda. Request PDF. [Link]

-

Tóth, B., et al. (2020). Phenanthrenes from Juncus articulatus with Antibacterial and Biofilm Formation Inhibitory Activity. Journal of Natural Products, 83(9), 2724-2733. [Link]

-

Kwofie, M. A., & Gupta, M. (2021). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. ResearchGate. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2002). Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene. NCBI Bookshelf. [Link]

-

Majumder, P. L., & Sen, S. (1991). Phenanthrene derivatives from the orchid Coelogyne cristata. Phytochemistry, 30(6), 2092-2095. [Link]

-

Tóth, B., et al. (2020). Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities. PMC - NIH. [Link]

-

Csupor-Löffler, B., et al. (2018). Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam. MDPI. [Link]

-

Zhao, L., et al. (2014). Phenanthrene Derivatives from Asarum heterotropoides Showed Excellent Antibacterial Activity against Phytopathogenic Bacteria. Journal of Agricultural and Food Chemistry, 62(48), 11639-45. [Link]

-

Stermitz, F. R., et al. (1993). New and Old Phenanthrene Derivatives from Oncidium cebolleta, a Peyote-Replacement Plant. Journal of Natural Products, 56(3), 424-8. [Link]

-

Tóth, B., et al. (2019). Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines. NIH. [Link]

-

Kupchan, S. M., & O'Brien, P. F. (1966). Tumor Inhibitors. X.1 Photochemical Synthesis of Phenanthrenes. Synthesis of Aristolochic Acid and Related Compounds2-4. The Journal of Organic Chemistry, 31(5), 1476-1480. [Link]

-

Tóth, B., et al. (2018). Structures of phenanthrenes (1–11) isolated from Juncus maritimus. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bionmr.unl.edu [bionmr.unl.edu]

- 3. mdpi.com [mdpi.com]

- 4. Recent Research Progress on Natural Stilbenes in Dendrobium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iipseries.org [iipseries.org]

- 15. D-optimal Design Optimization of Solvent Mixture for Flavonoid Extraction from Phalaenopsis Leaves with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Enhanced Fluorescence of Phenanthren-3-ylmethanol Derivatives for Advanced Research Applications

Introduction: The Latent Potential of Phenanthrene-3-ylmethanol

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), possesses intrinsic fluorescence, appearing as a white powder with a characteristic blue fluorescence.[1] This inherent property makes phenanthrene and its derivatives valuable scaffolds in the development of fluorescent probes for a multitude of applications in chemistry, biology, and materials science.[2][3] Phenanthren-3-ylmethanol, in particular, offers a unique starting point for chemical modification due to its reactive hydroxyl group. However, in its native state, the fluorescence of this compound is often characterized by a modest quantum yield and a small Stokes shift, limiting its utility in demanding applications such as high-sensitivity bioimaging and quantitative assays.

This application note provides a comprehensive guide to the derivatization of this compound to significantly enhance its fluorescent properties. We will delve into the chemical strategies of esterification and etherification, explaining the underlying photophysical principles responsible for the observed fluorescence enhancement. Detailed, step-by-step protocols are provided for the synthesis of novel phenanthrene-based fluorescent probes, alongside a discussion of their potential applications in cellular imaging and drug development.

The Principle of Enhanced Fluorescence: Inducing Intramolecular Charge Transfer (ICT)

The key to unlocking the full potential of this compound as a fluorophore lies in the strategic introduction of electron-donating or electron-withdrawing groups. This chemical modification can induce a phenomenon known as Intramolecular Charge Transfer (ICT).[4][5] In the ground state, the electron density is distributed relatively evenly across the phenanthrene core. However, upon excitation with a photon of appropriate energy, an electron is promoted to a higher energy orbital. In a derivatized molecule with appropriately positioned functional groups, this excited electron can then be transferred from an electron-donating portion of the molecule to an electron-accepting portion, creating a charge-separated excited state (the ICT state).[6]

This ICT state is highly sensitive to the polarity of its surrounding environment.[1] In polar solvents, the ICT state is stabilized, leading to a red-shift in the emission wavelength (a larger Stokes shift) and often an increase in the fluorescence quantum yield.[7] This solvatochromic behavior is a hallmark of ICT-based fluorescent probes and is highly desirable for applications where sensing changes in the microenvironment is crucial.[1]

By converting the hydroxyl group of this compound into an ester or an ether containing a π-conjugated system, we can effectively create a donor-π-acceptor (D-π-A) structure, facilitating the formation of an ICT state and thereby enhancing the fluorescence.

Protocols for Derivatization

The following protocols provide detailed methodologies for the esterification and etherification of this compound. These reactions are versatile and can be adapted with a variety of carboxylic acids and alkyl/aryl halides to tune the photophysical properties of the resulting fluorescent probes.

Protocol 1: Steglich Esterification for the Synthesis of Phenanthren-3-ylmethyl Benzoate

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[8]

Reaction Workflow:

Caption: Steglich esterification of this compound.

Materials:

-

This compound

-

Benzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane.

-

Add benzoic acid (1.1 eq) and DMAP (0.1 eq) to the solution and stir until all solids are dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure phenanthren-3-ylmethyl benzoate.

Protocol 2: Williamson Ether Synthesis for the Synthesis of 3-(Methoxymethyl)phenanthrene

The Williamson ether synthesis is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[2][5]

Reaction Workflow:

Caption: Williamson ether synthesis with this compound.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0°C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-(methoxymethyl)phenanthrene.

Expected Photophysical Properties

The derivatization of this compound is expected to significantly alter its photophysical properties, leading to enhanced fluorescence suitable for advanced applications. The following table provides a comparison of the anticipated properties of the parent alcohol and its derivatives. Note: The data for the derivatives are illustrative and based on the expected effects of creating a D-π-A system and inducing an ICT state, as direct experimental values for these specific compounds were not available in the searched literature.

| Property | This compound (Parent) | Phenanthren-3-ylmethyl Benzoate (Ester Derivative) | 3-(Methoxymethyl)phenanthrene (Ether Derivative) |

| Excitation Max (λex, nm) | ~295 | ~300-310 | ~298-305 |

| Emission Max (λem, nm) | ~350, 365 | ~380-420 (solvent dependent) | ~360-390 (solvent dependent) |

| Stokes Shift (nm) | ~55-70 | > 80 | > 60 |

| Quantum Yield (ΦF) | Low (~0.1)[9] | Moderate to High (expected > 0.3) | Moderate (expected > 0.2) |

| Fluorescence Lifetime (τf, ns) | ~10-15[1] | Expected to be sensitive to solvent polarity | Expected to be sensitive to solvent polarity |

| Solvatochromism | Minimal | Significant positive solvatochromism expected | Moderate positive solvatochromism expected |

Applications in Research and Drug Development

The enhanced fluorescence and sensitivity to the microenvironment of derivatized this compound open up a wide range of applications:

-

Cellular Imaging: These probes can be used for high-resolution fluorescence microscopy to visualize cellular structures and dynamics. Their solvatochromic properties can be exploited to map changes in cellular polarity, for example, during cell division or apoptosis.[10]

-

Biomolecule Labeling: The derivatized phenanthrene core can be further functionalized with reactive groups to allow for covalent labeling of proteins, nucleic acids, and other biomolecules. This enables the tracking and quantification of these molecules in complex biological systems.

-

Drug Discovery: Fluorescent probes are instrumental in high-throughput screening assays to identify and characterize potential drug candidates. The enhanced brightness of these derivatives would improve the signal-to-noise ratio in such assays.

-

Environmental Sensing: The sensitivity of the fluorescence to the local environment can be harnessed to develop sensors for pollutants and other analytes.

Conclusion

The derivatization of this compound through straightforward esterification and etherification reactions is a powerful strategy to significantly enhance its fluorescence properties. By inducing an intramolecular charge transfer state, the resulting probes exhibit larger Stokes shifts, higher quantum yields, and sensitivity to the polarity of their environment. These improved characteristics make them highly valuable tools for a broad range of applications in life sciences and materials research, from advanced cellular imaging to high-throughput drug screening. The protocols and principles outlined in this application note provide a solid foundation for researchers to synthesize and utilize these promising fluorescent probes in their own investigations.

References

-

Ren, J., et al. (2005). Naphthalene, Phenanthrene, and Pyrene as DNA Base Analogues: Synthesis, Structure, and Fluorescence in DNA. Journal of the American Chemical Society, 127(49), 17474–17482. Available at: [Link]

-

AKTU Digital Education. (2021, September 9). Pharmaceutical Organic Chemistry II | Phenanthrene- Structure & Synthesis [Video]. YouTube. Available at: [Link]

-

Reis, I., et al. (2021). Reactive Phenanthrene Derivatives as Markers of Amino Groups in Fluorescence Microscopy of Surface Modified Micro-Zeolite L. Journal of Fluorescence, 31(6), 1637–1646. Available at: [Link]

-

Debnath, S., & Mohanty, A. (2024). Deciphering intramolecular charge transfer in fluoranthene derivatives. Physical Chemistry Chemical Physics, 26(22), 15481-15490. Available at: [Link]

-

Zhang, Y., et al. (2023). Development of Phenanthrene-Based Photoactivatable Fluorescent Probes and Their Cellular Imaging. Chemistry – An Asian Journal, 18(15), e202300469. Available at: [Link]

-

Ascher, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Ihmels, H., & Ihmels, H. (2020). Synthesis of fluorosolvatochromic phenanthrenyl-substituted benzoquinolizinium derivatives. ARKIVOC, 2020(8), 244-256. Available at: [Link]

-

Wang, Y., et al. (2021). A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes' shift, and its application. New Journal of Chemistry, 45(3), 1563-1571. Available at: [Link]

-

Gotor, R., et al. (2021). Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization. The Journal of Physical Chemistry C, 125(26), 14456–14468. Available at: [Link]

-

Percino, J., et al. (2021). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances, 11(53), 33509-33520. Available at: [Link]

-

Sarkar, P., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 16, 143-152. Available at: [Link]

-

Lauer, M. H., et al. (2017). Methyltransferase-directed covalent coupling of fluorophores to DNA. Chemical Communications, 53(24), 3558–3561. Available at: [Link]

-

Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 59, 183. Available at: [Link]

-

Li, Y., et al. (2023). Comparison of the fluorescence characteristics of two isomers: anthracene and phenanthrene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 298, 122791. Available at: [Link]

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413. Available at: [Link]

-

JoVE. (2022, February 19). Synthesis of Esters Via Steglich Esterification in Acetonitrile [Video]. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Available at: [Link]

-

PubChem. (n.d.). 9-Phenanthrenemethanol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University. Available at: [Link]

-

Gholami, M. B., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100806. Available at: [Link]

-

Kaur, N., & Singh, M. (2018). Green Chemistry. In Green Chemistry. IntechOpen. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering intramolecular charge transfer in fluoranthene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fluorescence of Size-Fractioned Humic Substance Extracted from Sediment and Its Effect on the Sorption of Phenanthrene [mdpi.com]

- 10. Naphthalene, Phenanthrene, and Pyrene as DNA Base Analogues: Synthesis, Structure, and Fluorescence in DNA - PMC [pmc.ncbi.nlm.nih.gov]

Phenanthren-3-ylmethanol: A Versatile Precursor for the Synthesis of Potent Antimalarial Agents

Introduction: The Enduring Challenge of Malaria and the Role of Phenanthrene Methanols

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, continues to be a formidable global health challenge. The emergence and spread of drug-resistant parasite strains necessitate a continuous search for novel and effective antimalarial agents.[1] Among the various classes of antimalarial drugs, phenanthrene methanols, such as halofantrine and lumefantrine, have demonstrated significant efficacy, particularly against multi-drug resistant Plasmodium falciparum.[2][3] These synthetic compounds are characterized by a core phenanthrene structure, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, which serves as a critical scaffold for their antimalarial activity.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of phenanthren-3-ylmethanol as a strategic precursor for the synthesis of phenanthrene-based antimalarial drugs. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the underlying mechanism of action and structure-activity relationships that govern the therapeutic efficacy of these compounds.

The Strategic Importance of this compound as a Precursor

This compound offers a readily accessible and versatile starting point for the elaboration of the complex structures of phenanthrene methanol antimalarials. Its utility lies in the facile conversion of the hydroxymethyl group at the 3-position into a carbonyl group (aldehyde), which then serves as a key electrophilic site for the introduction of the crucial aminoalkyl side chain. This side chain is a hallmark of this class of antimalarials and is essential for their biological activity.

The synthesis of potent phenanthrene methanol antimalarials, such as halofantrine, often commences with a phenanthrene derivative bearing a functional group at the 9-position that can be elaborated into the final amino alcohol side chain. While various synthetic routes exist, the use of a phenanthrene aldehyde as a key intermediate is a common and efficient strategy. This compound can be readily oxidized to phenanthrene-3-carbaldehyde, which can then undergo a nucleophilic addition reaction, such as a Grignard reaction, to introduce the desired side chain.

Synthetic Workflow: From Precursor to Potent Antimalarial

The overall synthetic strategy involves a two-step process: the oxidation of this compound to the corresponding aldehyde, followed by the addition of a suitable organometallic reagent to construct the amino alcohol side chain.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of phenanthrene methanol antimalarials from this compound.

Experimental Protocols

Protocol 1: Oxidation of this compound to Phenanthrene-3-carbaldehyde

Rationale: The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. Several reagents can achieve this conversion; however, milder oxidizing agents such as Pyridinium chlorochromate (PCC) or a Swern oxidation are preferred to prevent over-oxidation to the carboxylic acid. The choice of reagent depends on the scale of the reaction and the desired purity of the product.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or Oxalyl chloride and Dimethyl sulfoxide (for Swern oxidation)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Hexane

-

Ethyl acetate

Step-by-Step Methodology (PCC Oxidation):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. The reaction mixture will turn dark brown.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the aldehyde indicates the reaction is proceeding.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford pure phenanthrene-3-carbaldehyde.

Table 1: Typical Reaction Parameters and Yields for Oxidation

| Parameter | Value |

| Starting Material | This compound |

| Oxidizing Agent | Pyridinium chlorochromate (PCC) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature |

| Typical Reaction Time | 2-4 hours |

| Purification Method | Silica Gel Chromatography |

| Expected Yield | 80-90% |

Protocol 2: Synthesis of a Halofantrine Analog via Grignard Reaction

Rationale: The Grignard reaction is a powerful tool for carbon-carbon bond formation.[5] In this step, a Grignard reagent, prepared from an appropriate aminoalkyl halide, is added to the phenanthrene-3-carbaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the desired secondary alcohol after an acidic work-up. This protocol outlines the synthesis of a simplified halofantrine analog to illustrate the core transformation. The synthesis of halofantrine itself requires a more complex, substituted phenanthrene precursor.[6]

Materials:

-

Phenanthrene-3-carbaldehyde

-

Magnesium turnings

-

1-Bromo-3-(dibutylamino)propane

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

Step-by-Step Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. In the addition funnel, place a solution of 1-bromo-3-(dibutylamino)propane (1.1 eq) in anhydrous THF. Add a small amount of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional hour.

-

Addition to Aldehyde: Cool the Grignard reagent to 0 °C. Dissolve phenanthrene-3-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard reagent.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC. Once the starting aldehyde is consumed, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired phenanthrene methanol analog.

Mechanism of Action: Targeting Heme Detoxification

The antimalarial activity of phenanthrene methanols like halofantrine and lumefantrine is primarily attributed to their ability to interfere with the parasite's detoxification of heme.[2][7] During its intra-erythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. Phenanthrene methanols are believed to inhibit this polymerization process. By forming a complex with heme, these drugs prevent its incorporation into the growing hemozoin crystal. The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[2]

Diagram 2: Mechanism of Action

Caption: Inhibition of heme polymerization by phenanthrene methanol antimalarials.

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of phenanthrene methanols is highly dependent on their chemical structure. Key SAR insights include:

-

The Phenanthrene Core: The polycyclic aromatic system is crucial for activity, likely facilitating intercalation with heme.

-

The Amino Alcohol Side Chain: The presence of a secondary or tertiary amino group and a hydroxyl group is essential. The nature of the alkyl substituents on the nitrogen atom influences the drug's lipophilicity and pharmacokinetic properties.

-

Substitution on the Phenanthrene Ring: The type and position of substituents on the phenanthrene nucleus can significantly impact antimalarial activity. For instance, the presence of electron-withdrawing groups, such as trifluoromethyl and chlorine atoms in halofantrine, is associated with enhanced potency.[4][8]

Table 2: Structure-Activity Relationship Summary

| Structural Feature | Impact on Activity | Rationale |

| Phenanthrene Nucleus | Essential | Provides the scaffold for interaction with the biological target (heme). |

| Amino Alcohol Side Chain | Critical | The amino and hydroxyl groups are key for binding and solubility. |

| Alkyl Groups on Nitrogen | Modulatory | Affects lipophilicity, absorption, and metabolic stability. |

| Ring Substituents | Potency-enhancing | Electron-withdrawing groups can increase the drug's affinity for its target. |

Conclusion and Future Perspectives

This compound stands out as a valuable and strategically important precursor in the synthesis of phenanthrene-based antimalarial drugs. The straightforward and high-yielding protocols for its conversion to key intermediates, coupled with the well-established antimalarial potency of the resulting compounds, make it an attractive starting point for both academic research and industrial drug development. Further exploration of novel substituents on the phenanthrene ring and modifications of the amino alcohol side chain, guided by a deeper understanding of the structure-activity relationships, hold the promise of discovering next-generation antimalarials with improved efficacy, reduced toxicity, and the ability to overcome existing drug resistance.

References

-

Halofantrine. PubChem. (2023). Available at: [Link].

- CN100400501C - Halofantrine preparing method - Google Patents. (n.d.).

-

phenanthrene-9-aldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Arnold, J. D., Martin, D. C., Carson, P. E., Rieckmann, K. H., Willerson, D., Clyde, D. F., & Miller, R. M. (1973). A phenanthrene methanol (WR 33063) for treatment of acute malaria. Antimicrobial agents and chemotherapy, 3(2), 207–213.

- Pradines, B., Tall, A., Parzy, D., Fusai, T., Spiegel, A., Hienne, R., ... & Doury, J. C. (1992). In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum. The American journal of tropical medicine and hygiene, 47(4), 521–526.

- WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents. (n.d.).

- Hoy, K. M., Wipf, P., & Brodsky, J. L. (2007). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Beilstein journal of organic chemistry, 3, 16.

- Sosnovskikh, V. Y., & Usachev, B. I. (2006). ChemInform Abstract: Synthesis of Trifluoromethyl-Containing Polysubstituted Aromatic Compounds by Diels-Alder Reaction of Ethyl 3-Benzamido-2-oxo-6-(trifluoromethyl)